Cas no 2228549-99-1 (1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine)

1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine structure
2228549-99-1 structure
商品名:1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
CAS番号:2228549-99-1
MF:C12H11F2N
メガワット:207.21924996376
CID:6420029
PubChem ID:165740598

1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
    • EN300-1971219
    • 2228549-99-1
    • インチ: 1S/C12H11F2N/c1-2-9-4-3-5-10(6-9)11(15)7-12(13,14)8-11/h1,3-6H,7-8,15H2
    • InChIKey: ZZGIDROJGFQPDT-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C2C=CC=C(C#C)C=2)(C1)N)F

計算された属性

  • せいみつぶんしりょう: 207.08595568g/mol
  • どういたいしつりょう: 207.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26Ų

1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1971219-5.0g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
5g
$5221.0 2023-05-31
Enamine
EN300-1971219-0.5g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
0.5g
$1728.0 2023-09-16
Enamine
EN300-1971219-2.5g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
2.5g
$3530.0 2023-09-16
Enamine
EN300-1971219-10.0g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
10g
$7742.0 2023-05-31
Enamine
EN300-1971219-1g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
1g
$1801.0 2023-09-16
Enamine
EN300-1971219-0.25g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
0.25g
$1657.0 2023-09-16
Enamine
EN300-1971219-1.0g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
1g
$1801.0 2023-05-31
Enamine
EN300-1971219-0.05g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
0.05g
$1513.0 2023-09-16
Enamine
EN300-1971219-0.1g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
0.1g
$1585.0 2023-09-16
Enamine
EN300-1971219-5g
1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine
2228549-99-1
5g
$5221.0 2023-09-16

1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine 関連文献

1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amineに関する追加情報

Introduction to 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2228549-99-1)

1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine, also known by its CAS number 2228549-99-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclobutane ring with two fluorine atoms and an ethynyl group attached to a phenyl ring. These structural elements contribute to its potential pharmacological properties and make it a subject of interest for various applications in drug discovery and development.

The chemical structure of 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine is particularly noteworthy due to the presence of the difluorocyclobutane moiety. Fluorine atoms are known to influence the physicochemical properties of molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. The ethynyl group, on the other hand, can enhance the reactivity and bioavailability of the compound, making it a valuable scaffold for the design of novel therapeutic agents.

Recent studies have explored the potential applications of 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine in various therapeutic areas. One area of significant interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can selectively inhibit certain kinases, which are key enzymes implicated in cancer progression and other proliferative disorders. The ability to modulate kinase activity makes it a promising candidate for the development of targeted therapies.

In addition to its enzymatic inhibition properties, 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine has also been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are important targets for drug discovery. Studies have demonstrated that this compound can interact with specific GPCRs, potentially leading to novel treatments for conditions such as neurological disorders and metabolic diseases.

The pharmacokinetic properties of 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity and metabolic stability contribute to its extended half-life and improved bioavailability, which are essential characteristics for effective drug candidates.

To further understand the biological activity and mechanism of action of 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine, researchers have conducted extensive in vitro and in vivo experiments. In vitro studies using cell lines have demonstrated that this compound can effectively inhibit target enzymes at low micromolar concentrations. In vivo studies in animal models have also shown promising results, with the compound exhibiting therapeutic efficacy without significant toxicity.

The safety profile of 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine is another critical aspect that has been thoroughly investigated. Preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit major adverse effects on major organs or systems. These findings support its potential for further clinical development.

In conclusion, 1-(3-ethynylphenyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2228549-99-1) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it a valuable candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to explore its full potential and refine its use in clinical settings.

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